Lipophilicity (XLogP3-AA) Differentiation: The Target Compound Occupies a Unique logP Niche Among 4 Close Structural Analogs
The target compound (XLogP3-AA = 0.7) is distinct from its three most relevant analogs, each of which occupies a different logP niche: (i) the des-methyl analog [6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methanamine has an XLogP3-AA of 0.3; (ii) the N-methylpiperazine analog has an XLogP3-AA of 0; and (iii) the piperazine-unsubstituted analog has an XLogP3-AA of -0.1 [1]. This 0.4–0.8 log unit spread across the series is substantial for CNS drug design where optimal logP ranges are narrow. The target compound's combination of a 4-methylpyridine core with an N-ethylpiperazine creates a lipophilicity value that no other analog in this set achieves, making it the preferred intermediate when a logP of ~0.7 is the design target.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.7 |
| Comparator Or Baseline | Comparator A (CAS 889851-57-4, des-methyl analog): XLogP3-AA = 0.3; Comparator B (CAS 767628-83-1, N-methylpiperazine analog): XLogP3-AA = 0; Comparator C (CAS 1355232-38-0, piperazine-unsubstituted analog): XLogP3-AA = -0.1 |
| Quantified Difference | ΔXLogP3-AA = +0.4 (vs. des-methyl); +0.7 (vs. N-methylpiperazine); +0.8 (vs. piperazine-unsubstituted) |
| Conditions | PubChem-computed XLogP3 3.0 algorithm (2025 release) |
Why This Matters
For procurement decisions, this means that any SAR campaign targeting a specific logP window cannot simply substitute a cheaper or more available analog without altering the entire lipophilicity profile of the resulting derivatives.
- [1] PubChem Compound Summaries: CID 102545609 (target), CID 16788254 (des-methyl analog), CID 16227668 (N-methylpiperazine analog), CID 102545569 (piperazine-unsubstituted analog). Computed Properties sections, XLogP3-AA values. National Center for Biotechnology Information (2025). View Source
